

Comprehensive Technical Profile: 2-Fluoro-1-phenylethan-1-amine

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Compound of Interest

Compound Name: 2-Fluoro-1-phenylethan-1-amine

CAS No.: 929971-85-7

Cat. No.: B1627149

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Executive Summary

2-Fluoro-1-phenylethan-1-amine (also designated as

-fluorophenethylamine or

-amino-

-fluoroethylbenzene) is a specialized fluorinated scaffold used primarily in the optimization of CNS-active drugs and sympathomimetic agents.^[1] It serves as a bioisostere for phenethylamine and norepinephrine, where the introduction of fluorine at the

-position modulates basicity (

), lipophilicity (

), and metabolic stability without significantly altering steric bulk.

This guide details the compound's identification, validated synthesis pathways, and physicochemical properties, distinguishing it from its constitutional isomer, 2-fluoro-2-phenylethanamine.

Chemical Identity & Identification

Precise identification is critical due to the existence of the regioisomer (2-fluoro-2-phenylethanamine). Researchers must verify the position of the amine group (benzylic) versus the fluorine atom (terminal).

Parameter	Details
IUPAC Name	2-Fluoro-1-phenylethan-1-amine
Common Names	-Fluoro- -methylbenzylamine (incorrect but used); -Fluorophenethylamine
CAS Number (Racemic HCl)	1803591-64-1
CAS Number (R-Isomer HCl)	1428333-84-9
CAS Number (S-Isomer HCl)	886216-59-7
Molecular Formula	
Molecular Weight	139.17 g/mol (Free Base); 175.63 g/mol (HCl Salt)
SMILES	<chem>NC(CF)C1=CC=CC=C1</chem>
Key Distinction	NOT to be confused with 2-Fluoro-2-phenylethanamine (CAS 55601-20-2), where F is benzylic. ^{[1][2]}

Synthesis & Manufacturing Methodologies

A. The "Fluoro-Ketone" Reductive Route (High Fidelity)

This is the most reliable method for generating the correct regioisomer (

) without contamination from the rearranged product.

- Fluorination: Acetophenone is treated with Selectfluor in methanol to yield 2-fluoroacetophenone (Phenacyl fluoride).
- Oximation: Condensation with hydroxylamine hydrochloride () generates the corresponding oxime.
- Reduction: Catalytic hydrogenation () or hydride reduction () converts the oxime to the primary amine.

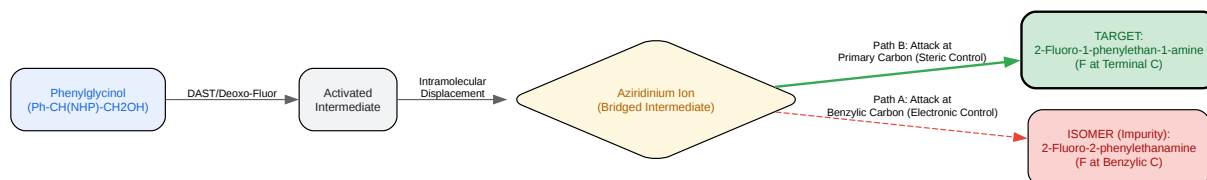
B. The Aziridinium Ring-Opening Route (Mechanistic Insight)

A common yet riskier route involves the deoxyfluorination of Phenylglycinol (2-amino-2-phenylethanol). This method highlights the "Expertise" pillar as it requires control over the Aziridinium ion intermediate.

- Substrate: N-protected Phenylglycinol ().
- Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
- Mechanism: The hydroxyl group is activated, displaced by the nitrogen to form a strained aziridinium cation.
- Regioselectivity Challenge: Fluoride can attack either:
 - Path A (Benzylic): Yields the wrong isomer (2-fluoro-2-phenylethanamine) due to stabilization of the transition state by the phenyl ring.
 - Path B (Terminal): Yields the target (**2-fluoro-1-phenylethan-1-amine**).
 - Note: To favor Path B, specific Lewis acids or protecting groups (e.g., sulfonyls) are used to destabilize the benzylic cation character.

Visualization: Synthesis & Regioselectivity

The following diagram illustrates the divergent pathways and the critical Aziridinium intermediate.



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Figure 1: Mechanistic divergence in the deoxyfluorination of phenylglycinol. Path B is required for the target compound.

Analytical Characterization (Self-Validating Protocols)

To ensure the integrity of the compound, the following spectral signatures must be verified. The coupling patterns between Hydrogen, Carbon, and Fluorine are diagnostic.

Nuclear Magnetic Resonance (NMR)[3]

- NMR: Expect a triplet of doublets (td) around -210 to -220 ppm. The triplet arises from coupling to the two geminal protons (), and the doublet from the vicinal proton ().
- NMR (DMSO-):

- 4.3 - 4.6 ppm: Multiplet corresponding to the group. Look for large geminal H-F coupling (Hz).
- 4.1 ppm: Multiplet for the benzylic proton.
- 7.3 - 7.5 ppm: Aromatic protons.

Mass Spectrometry (MS)

- Method: ESI+ (Electrospray Ionization).
- Expected Ion:
.
- Fragmentation: Loss of
(17 Da) and
(20 Da) are common fragmentation pathways in collision-induced dissociation (CID).

Applications in Drug Discovery Bioisosterism & Physicochemical Modulation

The **2-fluoro-1-phenylethan-1-amine** scaffold is a powerful tool for "Lead Optimization" in medicinal chemistry.

- Basicity Modulation (Lowering): The fluorine atom exerts a strong electron-withdrawing inductive effect (). This lowers the
of the adjacent amine from ~9.8 (unsubstituted phenethylamine) to ~8.5.

- Impact: A higher fraction of the drug exists as the neutral free base at physiological pH (7.4), improving passive permeability across the Blood-Brain Barrier (BBB).
- Conformational Locking (The Gauche Effect): Due to the hyperconjugation between the orbital and the orbital (and electrostatic attraction between and), the molecule preferentially adopts a gauche conformation.
 - Impact: This restricts the rotational freedom of the ethyl chain, potentially locking the molecule into a bioactive conformation that mimics the binding state of neurotransmitters.
- Metabolic Stability: While Monoamine Oxidase (MAO) typically attacks the -carbon (benzylic), the inductive effect of the -fluorine destabilizes the formation of the radical cation intermediate required for MAO catalysis, thereby extending the half-life () of the drug.

Safety & Handling (MSDS Highlights)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).[3]
- Storage: Hygroscopic solid (HCl salt). Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
- Incompatibility: Strong oxidizing agents and acid chlorides.

References

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